molecular formula C16H21NO B6278587 rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans CAS No. 2307739-15-5

rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans

Cat. No. B6278587
CAS RN: 2307739-15-5
M. Wt: 243.3
InChI Key:
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Description

Rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans (Rac-DBDP) is a synthetic compound first synthesized in the 1960s. Rac-DBDP is a structural analog of the naturally occurring steroid hormone progesterone, and is one of the most widely studied synthetic compounds in the fields of biochemistry and physiology. Rac-DBDP has been used in a wide range of laboratory experiments, including studies of its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism of Action

Rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans binds to the progesterone receptor, which is a member of the nuclear hormone receptor superfamily. Upon binding, the progesterone receptor undergoes a conformational change, which allows it to interact with other proteins and transcription factors. This interaction leads to the activation of gene expression, which in turn leads to the production of proteins that are involved in a variety of physiological processes.
Biochemical and Physiological Effects
rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the reproductive cycle, the development of the embryo, and the production of proteins involved in signal transduction pathways. It has also been shown to affect the metabolism of lipids and carbohydrates, as well as the production of hormones such as cortisol and aldosterone.

Advantages and Limitations for Lab Experiments

Rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans has several advantages as a research tool. It is relatively easy to synthesize and is relatively stable in solution. It also has a high affinity for the progesterone receptor, allowing it to be used in experiments that require precise control of progesterone levels. However, rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans has several limitations. It is not as effective as natural progesterone in some experiments, and it may not be suitable for use in experiments involving long-term exposure to progesterone.

Future Directions

Rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans has a wide range of potential applications in scientific research. Future studies could focus on the role of progesterone in the development of the embryo, the regulation of signal transduction pathways, and the effects of progesterone on metabolism. Additionally, further studies could investigate the potential therapeutic applications of rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans, such as the treatment of hormone-related disorders. Finally, studies could investigate the effects of rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans on other nuclear hormone receptors, such as the estrogen receptor.

Synthesis Methods

Rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans can be synthesized in a variety of ways. The most common method involves the reaction of 2-methyl-1,3-cyclopentanedione and benzyl bromide in the presence of a base catalyst and a solvent such as dimethylsulfoxide (DMSO). The reaction yields a mixture of rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans and its cis isomer, which can be separated by chromatographic techniques.

Scientific Research Applications

Rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans is widely used in scientific research due to its structural similarity to progesterone. It has been used in a variety of laboratory experiments, including studies of steroid hormone receptors, signal transduction pathways, and the effects of progesterone on the body. rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans has also been used to study the effects of progesterone on the development of the embryo, as well as its role in the regulation of the female reproductive cycle.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the cycloheptene ring, introduction of the pyrrolidine ring, and the final benzyl group addition.", "Starting Materials": [ "Cyclohexanone", "Benzylamine", "Methyl acrylate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Benzyl bromide", "Sodium cyanoborohydride", "Sodium methoxide" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methyl acrylate in the presence of sodium borohydride to form the corresponding alcohol.", "Step 2: The alcohol is then treated with hydrochloric acid to form the cycloheptene ring.", "Step 3: Benzylamine is added to the reaction mixture to introduce the pyrrolidine ring.", "Step 4: The resulting intermediate is then reacted with sodium cyanoborohydride to reduce the ketone to an alcohol.", "Step 5: The alcohol is then treated with sodium hydroxide to form the trans isomer.", "Step 6: Finally, benzyl bromide is added to the reaction mixture to introduce the benzyl group and form the desired compound." ] }

CAS RN

2307739-15-5

Product Name

rac-(3aR,8aR)-2-benzyl-decahydrocyclohepta[c]pyrrol-4-one, trans

Molecular Formula

C16H21NO

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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